molecular formula C16H14O7 B3281610 Aspirin salicylic acid CAS No. 73836-71-2

Aspirin salicylic acid

Cat. No.: B3281610
CAS No.: 73836-71-2
M. Wt: 318.28 g/mol
InChI Key: OTJFTZJLQGKXCI-UHFFFAOYSA-N
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Description

Aspirin, also known as acetylsalicylic acid, is a widely used medication that serves as an analgesic, antipyretic, and anti-inflammatory agent. It is derived from salicylic acid, a compound found in the bark of willow trees. Aspirin is effective in reducing pain, fever, and inflammation, and has been used for the treatment of various conditions such as rheumatoid arthritis, rheumatic fever, and mild infections . Salicylic acid itself has a long history of use in traditional medicine for its pain-relieving properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aspirin is synthesized through the esterification of salicylic acid with acetic anhydride. The reaction is catalyzed by a strong acid, typically sulfuric acid or phosphoric acid. The process involves the following steps:

    Mixing: Salicylic acid is mixed with acetic anhydride in the presence of a few drops of concentrated sulfuric acid.

    Heating: The mixture is heated in a water bath at around 60-80°C for about 15-20 minutes.

    Quenching: Water is added to the reaction mixture to quench the excess acetic anhydride, leading to the precipitation of aspirin.

    Filtration: The solid aspirin is separated from the reaction mixture by vacuum filtration .

Industrial Production Methods: In industrial settings, the synthesis of aspirin follows a similar process but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous reactors and automated systems ensures efficient production. The final product is purified through recrystallization and other techniques to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Aspirin and salicylic acid undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Aspirin and salicylic acid have a wide range of applications in scientific research:

Mechanism of Action

Aspirin exerts its effects by irreversibly inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins and thromboxanes. This inhibition reduces inflammation, pain, and fever. Aspirin’s antiplatelet effect is due to its ability to inhibit thromboxane A2, a molecule that promotes platelet aggregation .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Aspirin belongs to the family of salicylates, which includes several similar compounds:

Uniqueness of Aspirin: Aspirin’s unique feature is its irreversible inhibition of the COX enzyme, which distinguishes it from other nonsteroidal anti-inflammatory drugs (NSAIDs) that are reversible inhibitors. This property makes aspirin particularly effective as an antiplatelet agent .

Properties

IUPAC Name

2-acetyloxybenzoic acid;2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4.C7H6O3/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;8-6-4-2-1-3-5(6)7(9)10/h2-5H,1H3,(H,11,12);1-4,8H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJFTZJLQGKXCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)O.C1=CC=C(C(=C1)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

73836-71-2
Details Compound: Benzoic acid, 2-(acetyloxy)-, polymer with 2-hydroxybenzoic acid
Record name Benzoic acid, 2-(acetyloxy)-, polymer with 2-hydroxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73836-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80994953
Record name 2-(Acetyloxy)benzoic acid--2-hydroxybenzoic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80994953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73836-71-2
Record name Benzoic acid, 2-(acetyloxy)-, polymer with 2-hydroxybenzoic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(Acetyloxy)benzoic acid--2-hydroxybenzoic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80994953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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